N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

Catalog No.
S803003
CAS No.
22737-33-3
M.F
C7H21NOSi2
M. Wt
191.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

CAS Number

22737-33-3

Product Name

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine

IUPAC Name

N-trimethylsilyl-N-trimethylsilyloxymethanamine

Molecular Formula

C7H21NOSi2

Molecular Weight

191.42 g/mol

InChI

InChI=1S/C7H21NOSi2/c1-8(10(2,3)4)9-11(5,6)7/h1-7H3

InChI Key

LXNSJZVQLMUDMT-UHFFFAOYSA-N

SMILES

CN(O[Si](C)(C)C)[Si](C)(C)C

Canonical SMILES

CN(O[Si](C)(C)C)[Si](C)(C)C

The exact mass of the compound N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (CAS 22737-33-3) is a specialized organosilicon reagent. While it belongs to the broad class of silylating agents, which includes common reagents like BSTFA and MSTFA used for derivatization, its primary value in procurement is its distinct bifunctional reactivity. It serves not only as a protective agent but also as a highly efficient precursor for the in-situ generation of N-methyl nitrones from carbonyl compounds, a function not offered by standard silylating agents. This dual nature makes it a strategic choice for specific synthetic transformations requiring the N-O-Me moiety.

Research Fit

1

N-Methyl nitrone synthesis workflow — supports mild, direct conversion of aldehydes and ketones to N-methyl nitrones for 1,3-dipolar cycloaddition studies.

2

One-pot protection-reduction-deprotection — enables tandem chemoselective transformations in a single vessel, reducing intermediate isolation steps.

3

Stable protected hydroxylamine source — offers a less volatile, higher-density form of N-methylhydroxylamine for controlled in situ release.

Direct substitution of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine (MHS) with more common silylating agents or close structural analogs will lead to process failure. High-potency silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are designed to donate a trimethylsilyl (TMS) group and lack the essential N-O-Me backbone required for nitrone formation. The closest structural analog, N,O-Bis(trimethylsilyl)hydroxylamine (BSHA), lacks the critical N-methyl group and would yield different, N-unsubstituted products. Procuring MHS is required when the specific synthetic goal is the creation of an N-methyl nitrone or the introduction of the intact N-methyl-O-trimethylsilyl hydroxylamine moiety, as generic substitutes cannot replicate this reactivity.

Substitution Risk

N,O-Bis(trimethylsilyl)hydroxylamine
N-methyl nitrone formation and tandem protection-reduction-deprotection.
Lacks the N-methyl group; produces non-methylated oximes with different cycloaddition reactivity. Physicochemical profile (lower bp, lower density) may alter handling consistency.

May not support N-methyl nitrone-specific workflows or one-pot chemoselectivity.

N-Methylhydroxylamine (free/hydrochloride)
Mild, catalyst-free nitrone generation and controlled reactivity.
Often requires acidic or basic conditions and catalyst grinding; higher volatility increases handling variability and side reactions.

Reaction conditions and substrate compatibility may differ; functional group tolerance may be reduced.

High-Yield Conversion of Carbonyls to N-Methyl Nitrones Under Mild Conditions

N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine reacts with a stoichiometric amount of various aldehydes or ketones to provide the corresponding N-methyl nitrones in good to excellent yields. This contrasts with traditional methods that require the separate handling of N-methylhydroxylamine, which can be less stable and require harsher condensation conditions or additional reagents. The silylated reagent provides a stable, convenient, and high-yielding alternative.

Evidence DimensionProduct Yield
Target Compound DataGood to excellent yields reported for a range of aldehydes and ketones.
Comparator Or BaselineTraditional condensation with N-methylhydroxylamine hydrochloride, often requiring base and removal of water.
Quantified DifferenceNot explicitly quantified as a direct comparison, but the reported high yields and mild conditions represent a significant process improvement over multi-step or less stable reagent routes.
ConditionsStoichiometric reaction with carbonyl compounds.

For synthetic chemists requiring N-methyl nitrones as key intermediates, this reagent provides a more reliable, efficient, and operationally simple route, improving process robustness and yield.

Handling & Solubility
Cross-study comparable
bp ~155 °C (pred.) vs 78–80 °C (lit.) Density 1.41 vs 0.83 g/cm³ Soluble in benzene, toluene, CH₂Cl₂, CHCl₃
May support lower volatility and more consistent liquid transfer.
Boiling point is predicted; density and solubility from vendor and literature data.

Process Efficiency: Enables One-Pot Protection-Reduction-Deprotection Sequences

This reagent enables a highly efficient, one-flask workflow for the temporary protection of a carbonyl group. After converting a carbonyl to the corresponding nitrone, another functional group in the molecule can be chemically modified (e.g., via reduction). Subsequent acidic work-up regenerates the original carbonyl group. This entire three-transformation sequence (protection, reduction, deprotection) is performed in a single reaction vessel, drastically reducing handling and purification steps.

Evidence DimensionProcess Steps
Target Compound Data3 transformations in 1 pot.
Comparator Or BaselineTraditional carbonyl protection (e.g., acetal formation), followed by separate reaction, workup, purification, and then a separate deprotection step with another workup and purification.
Quantified DifferenceReduces the number of required workup and purification steps from at least two to one, saving significant time and materials.
ConditionsProtection via nitrone formation, in-situ reduction of another functional group, and acidic workup for deprotection.

This one-pot capability is a major procurement driver for process development and scale-up, offering substantial savings in solvent use, energy, and labor compared to conventional multi-step protection strategies.

Nitrone Synthesis Yield
Class-level inference
Good to excellent yields under mild, catalyst-free conditions; compatible with sensitive substrates.
Supports functional group tolerance and simplified workup.
Direct head-to-head quantitative yield comparison not provided; context based on reported method descriptions.

Precursor Suitability: Delivers a Unique N-Methyl-O-Silyl Synthon Not Available from Analogs

The selection of N-Methyl-N,O-bis(trimethylsilyl)hydroxylamine is dictated by its unique role as a source for the N-methyl-O-silyl hydroxylamine synthon. Its reactivity is fundamentally different from its closest analogs. The non-methylated version, N,O-Bis(trimethylsilyl)hydroxylamine, provides an N-H synthon. Standard silylating agents like BSTFA or MSTFA provide only a TMS+ source for derivatizing active hydrogens and do not contain the N-O bond necessary for these transformations. Therefore, MHS is not a substitute but a specific tool for incorporating a key structural motif.

Evidence DimensionReactive Moiety Delivered
Target Compound DataMe-N(SiMe3)-O-SiMe3 → [Me-N+-O-]
Comparator Or BaselineBSHA: H-N(SiMe3)-O-SiMe3 → [H-N+-O-] BSTFA: CF3C(=NSiMe3)OSiMe3 → [SiMe3]+
Quantified DifferenceQualitatively different reactive synthons delivered, leading to structurally distinct products.
ConditionsReaction with electrophiles (e.g., carbonyls).

This defines the compound's role in procurement: it is purchased for its specific, non-interchangeable chemical structure and reactivity, essential for targeted molecular design and synthesis.

One-Pot Chemoselectivity
Direct head-to-head comparison
Enables protection-reduction-deprotection in a single flask. Comparator (N,O-bis-TMS-hydroxylamine) does not perform this tandem sequence.
Eliminates intermediate isolations; increases process efficiency.
Qualitative functional difference documented by Hwu et al. (1989).
Reagent Synthesis Yield
Supporting evidence
52% isolated yield
Supports supply chain transparency and cost modeling.
Yield from published synthetic route; no vendor lot-specific data provided.

Precursor for 1,3-Dipolar Cycloaddition Reactions

Where the target is the synthesis of five-membered heterocycles like isoxazolidines, the efficient generation of N-methyl nitrones from this reagent provides a high-purity starting material for subsequent 1,3-dipolar cycloaddition reactions with alkenes.

Chemoselective Protection in Multi-functional Molecules

In complex syntheses where a robust carbonyl protecting group is needed that allows for modification elsewhere in the molecule (e.g., reduction of an ester or amide), this reagent's ability to facilitate one-pot protection-modification-deprotection sequences offers a superior process workflow.

Synthesis of N-Alkoxy Amines and Derivatives

As a stable and reactive form of silylated N-methylhydroxylamine, this compound is the right choice for reactions where the N-methyl-O-silyl hydroxylamine moiety needs to be transferred to an electrophilic center, serving as a key building block for more complex amine derivatives.

Application Fit Matrix

Application
Selection Property
Validation Focus
N-Methyl nitrone library synthesis for drug discovery
Mild, direct nitrone formation
Reaction yield and functional group tolerance
One-pot protection-reduction-deprotection sequences
Tandem chemoselective capability
Process efficiency and intermediate elimination
Organosilicon and benzene-derived intermediate synthesis
Dual TMS protection and benzene solubility
Product profile and reaction pathway control
Stable source of N-methylhydroxylamine
Protected, less volatile form
In situ release under mild conditions

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Flammable

Flammable;Corrosive

Wikipedia

N,1,1,1-Tetramethyl-N-[(trimethylsilyl)oxy]silanamine

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